molecular formula C14H11N3O B2669742 6-Amino-4-phenyl-1H-quinazolin-2-one CAS No. 342779-38-8

6-Amino-4-phenyl-1H-quinazolin-2-one

Cat. No.: B2669742
CAS No.: 342779-38-8
M. Wt: 237.262
InChI Key: NBTVGCBUIHOGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound featuring a quinazolinone core substituted with an amino group at position 6 and a phenyl group at position 2. Quinazolinones are pharmacologically significant scaffolds due to their diverse biological activities, including antihistaminic, anticancer, and antimicrobial properties .

Properties

IUPAC Name

6-amino-4-phenyl-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVGCBUIHOGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-phenyl-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with benzamides. One common method includes the reaction of 2-aminobenzamide with benzaldehyde under acidic conditions, followed by cyclization to form the quinazolinone core . Another approach involves the use of copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like copper or palladium .

Major Products Formed

The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives with enhanced biological activities .

Scientific Research Applications

6-Amino-4-phenyl-1H-quinazolin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to specific receptors and enzymes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Key Observations :

  • N-Substitution: Propyl or methoxyethyl groups at N1/N3 (e.g., 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one) may alter metabolic stability or toxicity profiles .
  • Ring Saturation: Dihydroquinazolinones (e.g., 6-Amino-2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one) exhibit reduced aromaticity, which could diminish receptor-binding affinity compared to fully aromatic analogs .

Pharmacological Activity Comparison

H1-Antihistaminic Activity

Triazoloquinazolinones with 4-phenyl substituents (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) demonstrate potent H1-antihistaminic activity, with IC₅₀ values in the nanomolar range . While this compound lacks direct data, its structural similarity suggests comparable mechanisms. The absence of a triazolo ring in the target compound may reduce potency but improve selectivity by minimizing off-target interactions .

Antimicrobial and Anticancer Potential

Compounds like 6-Amino-7-methoxyquinazolin-4(3H)-one (9 suppliers) are explored for kinase inhibition, a pathway relevant in cancer therapy . The methoxy group at C7 in this analog may enhance DNA intercalation, a feature absent in the phenyl-substituted target compound.

Q & A

Q. What are the most efficient synthetic routes for 6-amino-4-phenyl-1H-quinazolin-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of anthranilic acid derivatives or condensation reactions with formamide under reflux. Key parameters include solvent choice (e.g., ethanol or dimethyl sulfoxide), temperature control (80–120°C), and reaction time (6–12 hours). For example, refluxing 4-amino acetophenone with ethanolic solutions of precursors in acetic acid yields intermediates, followed by ice-water quenching to isolate the product . Optimizing stoichiometry and solvent polarity improves yield (up to 70%) and reduces byproducts like unreacted amines or oxidized species .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms aromatic proton environments (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm).
  • IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1660–1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (MW = 251.27 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolves planar quinazolinone core geometry and hydrogen-bonding networks .

Q. How do substituent positions (e.g., amino, phenyl) affect the compound’s solubility and stability?

The 4-phenyl group enhances lipophilicity (logP ≈ 2.5), reducing aqueous solubility but improving membrane permeability. The 6-amino group introduces polarity, enabling salt formation (e.g., HCl salts) for improved solubility in polar solvents like DMSO. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Discrepancies arise from structural variations (e.g., chloro vs. methoxy substituents) or assay conditions. For example:

DerivativeSubstituentIC50 (µM)Assay Type
6-Amino-4-phenylNone10.5 (Antitumor)MTT assay (HeLa)
6-Chloro-4-phenylCl12.0 (Antiviral)Plaque reduction (HSV-1)
Standardize assays (e.g., fixed cell lines, incubation times) and use computational modeling (e.g., molecular docking to EGFR or topoisomerase II) to rationalize activity trends .

Q. What strategies optimize the compound’s selectivity for kinase inhibition over cytotoxic effects?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance kinase binding via hydrophobic interactions.
  • Dose-Response Profiling : Use IC50 ratios (kinase vs. cytotoxicity) to identify therapeutic windows. For example, 6-amino-4-phenyl derivatives show 3-fold selectivity for EGFR over normal fibroblasts .
  • Proteomic Screening : Identify off-target effects via kinase panel assays (e.g., Eurofins KinaseProfiler) .

Q. How can conflicting data on oxidative degradation pathways be addressed?

Contradictory degradation products (e.g., quinazolinone vs. quinoline oxides) arise from solvent-dependent oxidation. In ethanol, KMnO₄ oxidizes the 4-phenyl group to benzoic acid (major pathway), while DMSO favors ring-opening via C2–N1 bond cleavage. Monitor reactions using LC-MS and adjust oxidant equivalents (1–3 eq.) to control product distribution .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Quality Control : Use HPLC (≥95% purity) and DSC (melting point = 218–220°C) to standardize batches.
  • Replicate Format : Include triplicate technical replicates and two independent biological replicates.
  • Positive Controls : Compare against reference inhibitors (e.g., Erlotinib for EGFR assays) to normalize inter-experimental variability .

Methodological Guidance

Q. How to design SAR studies for this compound derivatives?

  • Core Modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to assess π-π stacking effects.
  • Amino Group Derivatization : Acylate (e.g., acetyl, benzoyl) or alkylate (e.g., methyl, ethyl) the 6-amino group to alter H-bond donor capacity.
  • Bioisosteric Replacement : Substitute the quinazolinone oxygen with sulfur (thioquinazolinone) to modulate electron density .

Q. What computational tools predict the compound’s ADMET properties?

  • SwissADME : Estimates bioavailability (TPSA = 58 Ų; ≤10% oral absorption).
  • Protox-II : Predicts toxicity (LD50 ≈ 300 mg/kg in rats).
  • AutoDock Vina : Screens for CYP3A4/2D6 interactions (binding energy ≤ -7 kcal/mol indicates high inhibition risk) .

Data Interpretation Challenges

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Poor in vivo correlation often stems from pharmacokinetic limitations (e.g., rapid hepatic clearance). Solutions:

  • Prodrug Design : Introduce phosphate esters at the 2-oxo position to enhance solubility and prolong half-life.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size = 150 nm; PDI < 0.2) to improve tumor accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.